N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide
Description
Properties
IUPAC Name |
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11-4-6-14(7-5-11)18(23)21-20-17(22)13(3)24-16-9-8-15(19)10-12(16)2/h4-10,13H,1-3H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPHXVKUWJOKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of o-Cresol
The synthesis begins with the chlorination of 2-methylphenol (o-cresol) to yield 4-chloro-2-methylphenol. As detailed in, this step employs hypochlorous acid (HOCl) generated in situ from alkali metal hypochlorites (e.g., NaOCl) and hydrochloric acid. The reaction proceeds at 20°C under pH-controlled conditions (<10) to minimize oxidative side reactions. A catalyst, such as sulfuryl chloride (SOCl) , enhances regioselectivity, favoring 4-chloro substitution over 6-chloro isomers.
Critical Parameters :
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Temperature : Maintaining temperatures below 50°C prevents decomposition of intermediates.
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Catalyst Loading : 0.5–1.0 mol% SOCl achieves >95% conversion.
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Workup : Post-reaction, unreacted o-cresol is removed via steam distillation or solvent extraction (e.g., dichloromethane), yielding 4-chloro-2-methylphenol with 97–98% purity.
Condensation with Propanoic Acid
The chlorinated phenol is condensed with propanoic acid in a strongly alkaline medium (e.g., NaOH/water) at reflux to form 2-(4-chloro-2-methylphenoxy)propanoic acid. This nucleophilic aromatic substitution proceeds via the phenoxide ion attacking the carbonyl carbon of propanoic acid.
Optimization Insights :
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Solvent : Aqueous ethanol (50% v/v) balances reactivity and solubility.
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Byproduct Management : Residual salts are removed by acidification (HCl) and filtration.
Synthesis of 4-Methylbenzohydrazide
Activation of 4-Methylbenzoic Acid
4-Methylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl) . The reaction is conducted under anhydrous conditions in refluxing dichloromethane (40°C, 2 hours), followed by evaporation to isolate 4-methylbenzoyl chloride.
Key Observations :
Hydrazide Formation
The acid chloride is reacted with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C to prevent over-acylation. Stoichiometric control (1:1 molar ratio) ensures selective monoacylation, yielding 4-methylbenzohydrazide.
Workup Protocol :
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Quenching : Excess hydrazine is neutralized with 1M HCl.
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Extraction : Product is extracted into ethyl acetate and dried over MgSO.
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Crystallization : Slow evaporation from ethanol affords crystalline hydrazide (mp 112–114°C).
Coupling of Propanoyl and Benzohydrazide Moieties
Formation of the Hydrazide Bond
The final step involves coupling 2-(4-chloro-2-methylphenoxy)propanoic acid with 4-methylbenzohydrazide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) . The reaction proceeds at room temperature for 12–16 hours, achieving >85% conversion.
Mechanistic Considerations :
Purification and Isolation
The crude product is purified via:
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Solvent Extraction : Washes with 5% NaHCO and brine remove unreacted reagents.
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Column Chromatography : Silica gel eluted with ethyl acetate/hexanes (3:7) isolates the title compound.
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Recrystallization : Ethanol/water mixtures yield needle-like crystals (mp 145–147°C).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/HO) confirms ≥99% purity with a retention time of 6.8 minutes.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide demonstrates notable antimicrobial properties. Studies have shown that derivatives of hydrazides can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which are implicated in numerous chronic diseases, including arthritis and cardiovascular disorders .
Anticancer Potential
Preliminary data suggest that this compound may exhibit anticancer properties. It appears to induce apoptosis in cancer cells while sparing normal cells, a crucial characteristic for chemotherapeutic agents .
Pharmaceutical Development
Given its biological activities, this compound is being explored for use in pharmaceuticals aimed at treating infections and inflammatory diseases. The hydrazide moiety is particularly interesting in drug design due to its ability to form stable complexes with various biological targets.
Agricultural Chemistry
The chlorinated phenoxy group in the compound suggests potential applications in herbicide development. Compounds with similar structures are known for their efficacy in controlling broadleaf weeds in cereal crops .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several hydrazides, including this compound. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli, supporting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound reduced TNF-alpha levels in macrophages by 30%, indicating its potential as an anti-inflammatory agent. This aligns with findings from similar hydrazide compounds that have shown promise in reducing inflammation markers.
Mechanism of Action
The mechanism by which N’-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Key Observations:
- Toxicity Modulation: Replacing MCPP’s carboxylic acid with a hydrazide group could mitigate its carcinogenicity and acute toxicity, as seen in other hydrazide derivatives .
- Antioxidant Potential: Hydroxyl-containing analogues (e.g., 4-hydroxybenzylidene derivatives) exhibit notable radical scavenging activity, suggesting the target compound’s activity could be tuned via substituent modification .
Toxicity and Handling
- Parent Compound Hazards: MCPP is a carcinogen with severe health risks, including anemia and kidney damage .
- For example, MCPP’s hydrazide derivative may retain lower but non-negligible hazards compared to its acid form .
Biological Activity
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide is a compound with significant biological activity, particularly in the context of its potential applications in agriculture and medicine. This article provides a detailed examination of its biological properties, including toxicity, pharmacological effects, and environmental impact, supported by relevant case studies and research findings.
- Chemical Formula : C18H19ClN2O3
- Molecular Weight : 348.81 g/mol
- CAS Number : 3469121
The compound is characterized by the presence of a hydrazide functional group, which is known for its reactivity and potential biological activity.
Toxicological Profile
This compound exhibits varied toxicological effects. The following table summarizes key findings from several studies:
Pharmacological Effects
Research indicates that this compound may have potential applications as a herbicide due to its structural similarity to known herbicides like 4-chloro-2-methylphenoxyacetic acid (MCPA). In a comparative study, MCPA was shown to affect liver and kidney function in rats, suggesting that this compound could exhibit similar effects given its chemical structure.
Case Studies
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Case Study on Herbicidal Activity :
A study conducted on the herbicidal efficacy of compounds similar to this compound demonstrated effective control over broadleaf weeds. The application of this compound at varying concentrations resulted in significant reductions in weed biomass compared to untreated controls. -
Environmental Impact Assessment :
An assessment of the environmental impact revealed that while the compound is effective as a herbicide, it poses risks to aquatic organisms, with acute toxicity levels indicating potential harm at low concentrations. The study emphasized the need for careful management practices to mitigate environmental risks associated with agricultural runoff.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
